ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (C₂₀H₁₇NO₇, molecular weight 383.356 g/mol) is a synthetic coumarin derivative characterized by a 3-nitrophenyl substituent at position 4 of the chromen-2-one core and an ethoxyacetate group at position 7 (). This compound is structurally related to other coumarin-based molecules, which are widely studied for their fluorescent properties, synthetic versatility, and pharmacological activities .
Properties
IUPAC Name |
ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-2-25-19(22)11-26-14-6-7-15-16(10-18(21)27-17(15)9-14)12-4-3-5-13(8-12)20(23)24/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBTXFBFRMNPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Electronic and Reactivity Comparisons
- Nitro vs. Methoxy Substituents : The 3-nitrophenyl group in the target compound () introduces strong electron-withdrawing effects, which may reduce electron density on the coumarin ring compared to the electron-donating methoxy group in compound 2b (). This difference could influence reactivity in nucleophilic substitutions or interactions with biological targets (e.g., enzyme active sites) .
Structural and Crystallographic Insights
- Crystal Packing : Analogues like WIHDEY () exhibit planar coumarin cores with hydrogen-bonding interactions involving carbonyl groups. The nitro group in the target compound may introduce additional dipole-dipole interactions, affecting crystallinity .
- Software Tools : Programs such as SHELXL () and WinGX () are critical for refining crystal structures and comparing bond parameters (e.g., C=O bond lengths) across analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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